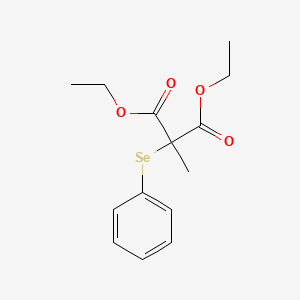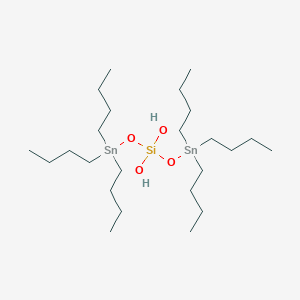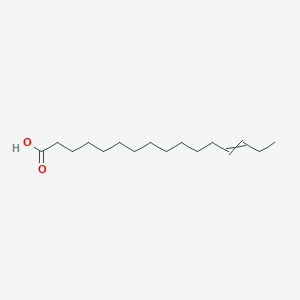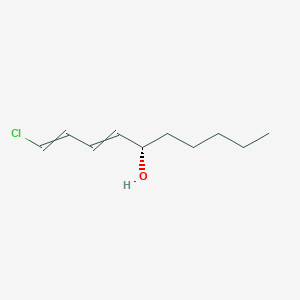![molecular formula C11H11NOS B12563300 1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]- CAS No. 188608-71-1](/img/structure/B12563300.png)
1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]- is a heterocyclic organic compound characterized by a five-membered ring structure containing one nitrogen atom. This compound is notable for its unique sulfinyl group attached to the pyrrole ring, which imparts distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]- typically involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows for the formation of N-substituted pyrroles under mild reaction conditions with good to excellent yields . Another approach involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to produce N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of 1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]- may involve large-scale synthesis using similar condensation reactions, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding pyrrole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding sulfone derivative.
Reduction: The major product is the pyrrole derivative without the sulfinyl group.
Substitution: Various substituted pyrrole derivatives can be formed depending on the electrophile used.
科学的研究の応用
1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
作用機序
The mechanism of action of 1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]- involves its interaction with molecular targets and pathways within biological systems. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s ability to undergo electrophilic substitution allows it to interact with various biomolecules, potentially modulating their function.
類似化合物との比較
Similar Compounds
1H-Pyrrole, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1H-Pyrrole, 2,5-dimethyl-: Lacks the sulfinyl group, resulting in different chemical properties and reactivity.
Uniqueness
1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]- is unique due to the presence of the sulfinyl group, which imparts distinct redox properties and reactivity. This makes it a valuable compound for various chemical and biological applications, distinguishing it from other pyrrole derivatives.
特性
CAS番号 |
188608-71-1 |
|---|---|
分子式 |
C11H11NOS |
分子量 |
205.28 g/mol |
IUPAC名 |
2-[(S)-(4-methylphenyl)sulfinyl]-1H-pyrrole |
InChI |
InChI=1S/C11H11NOS/c1-9-4-6-10(7-5-9)14(13)11-3-2-8-12-11/h2-8,12H,1H3/t14-/m0/s1 |
InChIキー |
LBFQXQIZROJDLI-AWEZNQCLSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CN2 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)
![2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]-](/img/structure/B12563229.png)

![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)

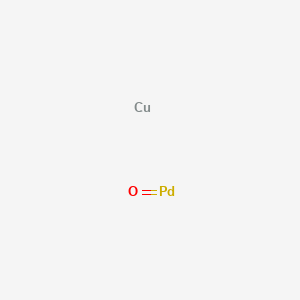
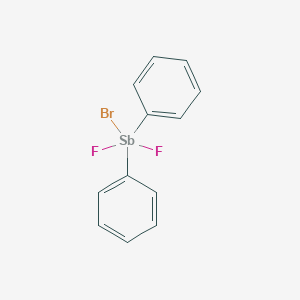

![[1,1'-Biphenanthrene]-2,2'-diol](/img/structure/B12563274.png)

